
(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a nitrofuran group, a piperazine ring, and a cyclopropyl group attached to a methanone group. Nitrofuran compounds are often used in medicinal chemistry due to their wide range of biological activities . Piperazine rings are common in pharmaceuticals and have diverse biological activities. The cyclopropyl group is a common motif in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine ring is a saturated six-membered ring with two nitrogen atoms opposite each other. The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitrofuran group, the piperazine ring, and the cyclopropyl group. Nitrofurans can undergo reduction reactions, while piperazines can participate in a variety of reactions including alkylation, acylation, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación
Anticancer and Antituberculosis Studies
Research has been conducted on derivatives such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone for their potential anticancer and antituberculosis activities. A series of these derivatives were synthesized and evaluated against human breast cancer cell lines and Mycobacterium tuberculosis. Some compounds exhibited significant antituberculosis and anticancer activities, highlighting the potential of these derivatives in therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antibacterial Activity
Another study synthesized triazole analogues of piperazine, which were evaluated for their antibacterial activity against several human pathogenic bacteria. Compounds with specific substituents on the piperazine ring showed significant inhibition of bacterial growth, suggesting their potential as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Activities
Derivatives of 1,2,4-triazole have also been synthesized and assessed for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Antiviral Activities
Research into nitroimidazole derivatives, including those with piperazinyl groups, has explored their potential anti-HIV activity. These compounds were evaluated in cell-based assays for their effectiveness against HIV-1 and HIV-2, underscoring the potential for developing new antiviral therapeutics based on these chemical frameworks (Al-Masoudi et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions would likely involve further exploration of the biological activity of this compound and its potential uses in medicine or other fields. This could include testing its activity against various biological targets, optimizing its structure for improved activity or reduced side effects, and investigating its mechanism of action .
Propiedades
IUPAC Name |
[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-16(12-10-11(12)14-2-1-9-26-14)18-5-7-19(8-6-18)17(22)13-3-4-15(25-13)20(23)24/h1-4,9,11-12H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOXSFKJSMUBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl)(2-(thiophen-2-yl)cyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)
![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)
![N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2880742.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide](/img/structure/B2880743.png)
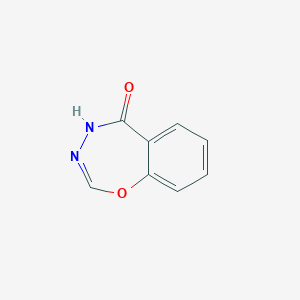
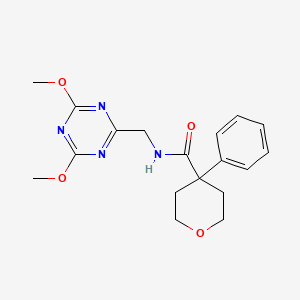
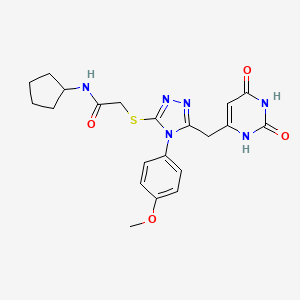
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2880749.png)
![N,N-diethyl-2-[3-[2-keto-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetyl]indol-1-yl]acetamide](/img/structure/B2880753.png)

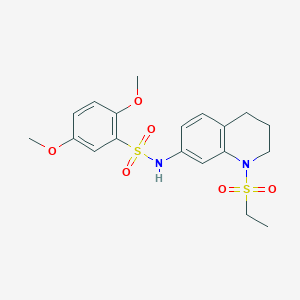
![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)
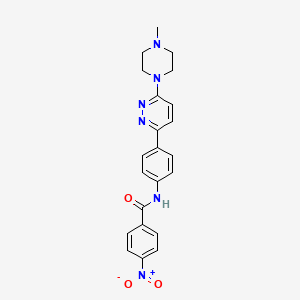
![methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2880759.png)